molecular formula C4H3Br2FN2 B2965988 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole CAS No. 1824064-07-4

2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole

Cat. No.: B2965988
CAS No.: 1824064-07-4
M. Wt: 257.888
InChI Key: WXFNNCDQFVQZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole is a multi-halogenated imidazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and antibacterial research. Its structure features bromine atoms at the 2- and 5-positions and a fluorine atom at the 4-position of the 1-methylimidazole ring, making it a versatile and electrophilic scaffold for sequential cross-coupling reactions . The primary research value of this compound lies in its potential for regioselective functionalization. In related dibromo-nitroimidazoles, the different halogenated positions exhibit distinct reactivities, allowing chemists to sequentially add different (hetero)aryl or alkynyl substituents via controlled palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira cross-couplings . This enables the efficient construction of a diverse library of 2,4-disubstituted imidazole derivatives for structure-activity relationship (SAR) studies from a single precursor. Multi-substituted imidazoles are of significant interest in the development of new bioactive molecules. Specifically, 5-nitroimidazole scaffolds are known for their antiparasitic and antibacterial activities, acting as prodrugs that are activated by reduction of the nitro group within anaerobic pathogens, leading to the formation of radical species that cause DNA damage and cell death . While this compound lacks the nitro group, its halogen pattern makes it a candidate for creating hybrids and conjugates aimed at overcoming antibiotic resistance, particularly in Gram-negative bacteria . Researchers can leverage this chemical to synthesize novel molecular hybrids in the ongoing search for agents effective against resistant anaerobic bacteria and parasites . Please note: The specific CAS number, mechanistic data, and biological activity for this exact compound are not currently available in the public domain. The information presented is based on the known properties and research applications of highly similar chemical structures. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-fluoro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2FN2/c1-9-2(5)3(7)8-4(9)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNNCDQFVQZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 2,5 Dibromo 4 Fluoro 1 Methyl 1h Imidazole

Electrophilic Substitution Reactivity of Halo- and Alkyl-Substituted Imidazoles

The imidazole (B134444) ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. acs.orgwuxiapptec.com The reactivity and regioselectivity of this substitution are heavily influenced by the nature and position of the substituents on the ring. nih.gov In the case of 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole, the combined electronic effects of the halogen and alkyl groups create a nuanced reactivity profile.

The substituents on the imidazole ring exert directing effects based on their electronic properties, which can be broadly categorized as activating or deactivating.

Substituent TypeElectronic EffectInfluence on ReactivityDirecting Effect
Alkyl Groups (e.g., -CH₃) Electron-donating (Inductive & Hyperconjugation)ActivatingOrtho, Para-directing
Halogen Groups (e.g., -Br, -F) Electron-withdrawing (Inductive) & Electron-donating (Resonance)Deactivating (Inductive > Resonance)Ortho, Para-directing
Nitro Groups (e.g., -NO₂) Strongly Electron-withdrawing (Inductive & Resonance)Strongly DeactivatingMeta-directing

Conversely, the methyl group at the N1 position is an electron-donating group, which slightly activates the ring. However, the deactivating effect of the three halogen substituents is expected to overwhelmingly dominate, rendering the sole remaining C-H bond at the C4 position (occupied by fluorine in the target molecule, thus preventing substitution there) significantly less susceptible to electrophilic attack. In related halo-imidazoles, electrophilic substitution, if it occurs, is directed by these substituents. For instance, the bromination of a 4-nitroimidazole (B12731) precursor occurs at the 2 and 5 positions, guided by the directing effect of the existing nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Imidazole Ring

Polyhalogenated aromatic and heteroaromatic systems, particularly those bearing electron-withdrawing groups, are prime candidates for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Reactivity of Bromine Atoms in 2,5-Positions Towards Nucleophiles

In polyhalogenated imidazoles, the position of the halogen atom significantly influences its lability towards nucleophilic displacement. Studies on N-protected 2,4,5-tribromoimidazoles have shown that the bromine atom at the C2 position is preferentially displaced by various nucleophiles, such as thiolates and isopropoxide. rsc.org This enhanced reactivity at the C2 position is attributed to its location between two electronegative nitrogen atoms, which effectively stabilize the negative charge developed in the Meisenheimer intermediate.

Similarly, in N-protected 2,4(5)-dibromo-5(4)-nitroimidazole, nucleophilic substitution with sodium alkane or arenethiolates results in the displacement of the 2-bromine atom. The order of reactivity for oxidative addition in 1,3-azoles, a mechanistically related process, has also been noted as C2 > C5 > C4, further supporting the heightened reactivity of the C2 position. nih.gov Therefore, in this compound, the bromine atom at the C2 position is the most likely site for initial nucleophilic attack.

Influence of Fluorine and Methyl Groups on SNAr Mechanisms

The rate of an SNAr reaction is highly dependent on the ability of the substituents to stabilize the anionic Meisenheimer complex. stackexchange.com Electron-withdrawing groups (EWGs) are crucial for activating the ring towards nucleophilic attack.

The fluorine atom at the C4 position plays a significant activating role. Due to its extreme electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes the negative charge of the intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com This effect is so pronounced that in many SNAr reactions, fluoroarenes are more reactive than their chloro- or bromo- counterparts, despite the C-F bond being stronger. stackexchange.comimperial.ac.uk

In contrast, the N-methyl group is electron-donating. This property has a deactivating effect on SNAr reactions because it tends to destabilize the negatively charged intermediate. However, the combined activating influence of the two bromine atoms and, most significantly, the C4-fluorine atom is expected to make the ring susceptible to nucleophilic attack, particularly at the C2 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. dtu.dk

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introductions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.orgyonedalabs.com This method has been successfully applied to unprotected haloimidazoles and dihaloimidazoles to introduce a wide array of functionalized aryl and heteroaryl groups. nih.govresearchgate.net

For dihaloazoles, it is possible to achieve regioselective monoarylation by carefully selecting the palladium catalyst and reaction conditions. acs.org This catalyst control allows for the selective coupling at one C-Br bond, which can be followed by a second, different coupling, enabling the modular synthesis of diverse diarylazoles. acs.org Given the differential reactivity of the C2 and C5 positions, a sequential and site-selective Suzuki-Miyaura coupling on this compound is highly feasible.

Typical Suzuki-Miyaura Reaction Conditions for Haloimidazoles:

Component Example
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Boron Reagent Arylboronic acid, Heteroarylboronic acid
Base K₂CO₃, Cs₂CO₃, K₃PO₄

| Solvent | Dioxane/H₂O, Toluene, DMF |

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is widely used to synthesize arylalkynes and conjugated enynes under mild conditions. wikipedia.org The methodology has been applied to various halo-heterocycles, including bromoimidazoles. mdpi.com Research involving the related compound 2,4-dibromo-5-nitro-1H-imidazole has demonstrated its utility in Sonogashira reactions, indicating that the C-Br bonds on the imidazole ring are amenable to this transformation. lookchem.com

Beyond the Sonogashira reaction, the reactive C-Br bonds on this compound make it a suitable substrate for a variety of other transition-metal-catalyzed C-C bond-forming reactions, such as Stille, Heck, and Negishi couplings. organic-chemistry.orgorganic-chemistry.org These reactions provide diverse pathways for introducing alkyl, vinyl, and aryl moieties, further highlighting the synthetic utility of this highly functionalized imidazole building block.

Regioselective Transformations via Halogen-Metal Exchange

Halogen-metal exchange reactions provide a powerful method for the regioselective functionalization of this compound. The generation of organometallic intermediates, particularly organomagnesium species, can be controlled to favor substitution at different positions on the imidazole ring. This control is typically achieved by manipulating reaction conditions such as temperature and the use of additives.

A notable example is the "halogen dance" reaction, a type of halogen transposition, which has been observed for 2,5-dibromo-1-methyl-1H-imidazole. chemrxiv.org In this process, an initial deprotonation at the C4 position by a magnesium amide base can be followed by a translocation of the magnesium to a bromine-bearing carbon, inducing a subsequent migration of the bromine atom. The regioselectivity of this transformation is highly dependent on the reaction conditions.

Under elevated temperatures (60 °C to 80 °C), a 1,3-halogen transposition is favored, leading to the formation of a 2-magnesioimidazole intermediate. chemrxiv.org Conversely, the addition of a polar aprotic additive, such as hexamethylphosphoramide (B148902) (HMPA), promotes a 1,2-halogen transposition, resulting in the selective formation of a 5-magnesioimidazole species. chemrxiv.org These distinct organomagnesium intermediates can then be trapped with various electrophiles, allowing for the introduction of new functional groups at either the C2 or C5 position with high selectivity.

Table 1: Regioselective Halogen-Metal Exchange of 2,5-Dibromo-1-methyl-1H-imidazole chemrxiv.org
Reaction ConditionsProminent TransformationResulting IntermediatePotential for Functionalization
Heating (60-80 °C)1,3-Halogen Transposition2-MagnesioimidazoleC2-position
Addition of HMPA1,2-Halogen Transposition5-MagnesioimidazoleC5-position

Debromination and Defluorination Processes

Selective removal of one or both bromine atoms from the imidazole ring can be achieved through reductive debromination. This process is a valuable synthetic tool for accessing less halogenated imidazole derivatives. A common approach involves the use of reducing agents that can selectively cleave the carbon-bromine bonds without affecting other functional groups on the molecule.

While specific studies on the reductive debromination of this compound are not extensively detailed in the available literature, methodologies applied to similar polybrominated aromatic and heterocyclic systems can be considered. These methods often employ metal-based reducing agents or catalytic hydrogenation. For instance, in related polybrominated diphenyl ethers, microbial reductive debromination has been observed, though this process can be slow. frontiersin.orgnih.gov

Chemical methods for reductive debromination of polybrominated aromatic compounds have been investigated, with some studies pointing to an electron transfer mechanism. mdpi.com The susceptibility of a particular bromine atom to reduction can be influenced by its position on the ring and the electronic nature of other substituents.

Selective defluorination of this compound presents a significant chemical challenge primarily due to the high strength of the carbon-fluorine (C-F) bond. nih.govrsc.org The C-F bond is the strongest single bond to carbon, making its selective cleavage difficult to achieve under mild conditions without affecting the more labile carbon-bromine bonds. springernature.com

Another strategy involves visible light photoredox catalysis, which can generate radical intermediates capable of C-F bond cleavage under milder conditions compared to traditional methods. nih.gov However, achieving selectivity in the presence of bromine atoms, which are also susceptible to radical reactions, would be a critical consideration.

Table 2: Comparison of Debromination and Defluorination Challenges
ProcessKey ChallengesPotential Strategies
Selective DebrominationAchieving regioselectivity in polybrominated systems.Controlled reductive processes, catalytic hydrogenation.
Selective DefluorinationHigh C-F bond dissociation energy. nih.govrsc.orgNucleophilic aromatic substitution (SNAr), photoredox catalysis. masterorganicchemistry.comnih.gov

Derivatization Reactions for Further Functionalization of the Imidazole Core

The bromine atoms on the this compound scaffold serve as versatile handles for introducing a wide array of functional groups, thereby enabling extensive derivatization of the imidazole core. A primary route for this functionalization is through the aforementioned halogen-metal exchange reactions to form organometallic intermediates, which can then react with a variety of electrophiles. rsc.org

The regioselectively generated 2-magnesio or 5-magnesio intermediates of 2,5-dibromo-1-methyl-1H-imidazole can be quenched with electrophiles such as aldehydes, ketones, or sources of iodine, leading to the introduction of new carbon-based or halogen substituents at specific positions. chemrxiv.org This approach allows for the construction of more complex imidazole derivatives with tailored substitution patterns.

For instance, the reaction of the intermediate organomagnesium species with an aldehyde would result in the formation of a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. Quenching with iodine provides a pathway to iodo-substituted imidazoles, which can then be used in further cross-coupling reactions. These derivatization strategies significantly expand the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 4 Fluoro 1 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) within the molecule.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
N-CH₃3.5 - 4.0Singlet

Note: Predicted values are based on the analysis of similar chemical structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole, distinct signals are expected for each of the four carbon atoms in the imidazole (B134444) ring and the one carbon of the methyl group. The chemical shifts of the ring carbons are influenced by the attached substituents (bromine, fluorine, and the methyl-substituted nitrogen). The carbon atom bonded to the fluorine (C4) is expected to show a characteristic large coupling constant (¹JCF). The carbons bonded to bromine (C2 and C5) will also have their chemical shifts influenced by these heavy atoms.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ) ppm
C2120 - 125
C4145 - 155 (d, ¹JCF ≈ 240-260 Hz)
C5105 - 115
N-CH₃30 - 35

Note: Predicted values and coupling constants are based on the analysis of similar halogenated and methylated imidazole compounds.

The large chemical shift range of ¹⁹F NMR makes it a powerful tool for confirming the presence and location of fluorine in a molecule. The observed chemical shift can be compared to known values for fluoro-aromatic compounds to further support the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₄H₃Br₂FN₂. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

Interactive Data Table: Predicted HRMS Data

IonCalculated m/z
[M+H]⁺256.8794

Note: The calculated m/z is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁹F).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable tools in the characterization of novel chemical entities. Infrared (IR) spectroscopy provides critical information regarding the vibrational modes of a molecule, allowing for the identification of functional groups. Concurrently, Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule, which are characteristic of its chromophoric system.

The infrared spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its unique structural features. The vibrations of the imidazole ring, along with the C-F, C-Br, and N-CH₃ groups, will dominate the spectrum.

The high-frequency region of the IR spectrum is typically characterized by C-H stretching vibrations. For the methyl group attached to the nitrogen atom (N-CH₃), symmetric and asymmetric stretching vibrations are anticipated to appear in the 2950-3050 cm⁻¹ range. The lone C-H bond on the imidazole ring is expected to show a stretching vibration around 3100-3150 cm⁻¹.

The fingerprint region, from 1600 to 600 cm⁻¹, will contain a wealth of structural information. The C=N and C=C stretching vibrations of the imidazole ring are predicted to be observed in the 1500-1600 cm⁻¹ region. The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the ring is likely to shift these frequencies to higher wavenumbers compared to unsubstituted imidazole.

The C-F stretching vibration is known to be strong and typically appears in the 1100-1000 cm⁻¹ range. The exact position of this band will be influenced by the electronic environment of the imidazole ring. The C-Br stretching vibrations are expected at lower frequencies, generally in the 650-550 cm⁻¹ region, due to the larger mass of the bromine atom.

In-plane and out-of-plane bending vibrations of the imidazole ring and the C-H bonds will also contribute to the complexity of the fingerprint region. The N-CH₃ group will exhibit characteristic bending vibrations as well. A hypothetical table of the major IR absorption bands for this compound is presented below.

Frequency (cm⁻¹)AssignmentIntensity
~3120C-H stretch (imidazole ring)Medium
~2980C-H stretch (methyl)Medium
~1580C=N stretch (imidazole ring)Strong
~1520C=C stretch (imidazole ring)Strong
~1450CH₃ bendMedium
~1050C-F stretchStrong
~620C-Br stretchMedium

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* electronic transitions within the imidazole ring. The imidazole core is an aromatic heterocycle, and its electronic structure is significantly influenced by the attached substituents.

The presence of the two bromine atoms and one fluorine atom, all of which are auxochromes, is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent 1-methylimidazole (B24206). This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms.

Typically, imidazole derivatives exhibit strong absorption bands in the 200-280 nm range. For this compound, it is plausible to expect a primary absorption maximum (λmax) in the region of 220-250 nm, corresponding to a high-energy π → π* transition. A secondary, lower intensity band might be observed at a longer wavelength, possibly around 260-290 nm. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about the molecular geometry, including bond lengths and bond angles, as well as insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

The molecular structure of this compound, as would be determined by X-ray crystallography, is expected to feature a planar pentagonal imidazole ring. The substituents—two bromine atoms, one fluorine atom, and a methyl group—will be attached to this ring.

The bond lengths within the imidazole ring are expected to be intermediate between single and double bonds, which is characteristic of an aromatic system. The C-N and C-C bond lengths within the ring will likely be in the range of 1.30-1.40 Å. The C-Br bond lengths are anticipated to be around 1.85-1.95 Å, while the C-F bond length should be shorter, in the range of 1.32-1.38 Å, due to the higher electronegativity and smaller atomic radius of fluorine. The N-C bond of the methyl group is expected to be a typical single bond with a length of approximately 1.45-1.50 Å.

The bond angles within the imidazole ring are predicted to be close to the ideal 108° for a regular pentagon, although they will be distorted to some extent by the presence of the different substituents. The exocyclic bond angles, such as C-C-Br, C-C-F, and C-N-C(H₃), will be influenced by steric and electronic effects of the substituents. A hypothetical table of selected bond lengths and angles is provided below.

ParameterValue (Å or °)
C2-Br~1.88
C5-Br~1.89
C4-F~1.35
N1-CH₃~1.47
C2-N1-C5~108.5
C4-C5-N1~107.8
C2-N3-C4~109.2
N1-C2-N3~105.5
N3-C4-C5~109.0

In the solid state, the molecules of this compound will pack in a specific arrangement that is stabilized by various intermolecular interactions. Given the absence of traditional hydrogen bond donors (like N-H or O-H), classical hydrogen bonding is not expected to be a dominant interaction.

However, the presence of bromine and fluorine atoms opens up the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a nitrogen atom of a neighboring imidazole ring. The bromine atoms, being larger and more polarizable than fluorine, are more likely to participate in significant halogen bonding. These C-Br···N interactions could play a crucial role in the crystal packing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for these purposes.

For a compound like this compound, which is expected to be a solid at room temperature and have a relatively high boiling point, HPLC would be a particularly suitable method for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely provide good separation of the target compound from any impurities or starting materials. A UV detector would be appropriate for detection, given the expected UV absorbance of the imidazole ring. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography could also be employed, provided that the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be a good starting point for method development. A flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide high sensitivity and, in the case of MS, structural information about the analyte and any impurities.

Both HPLC and GC are invaluable for reaction monitoring. By taking small aliquots from a reaction mixture at different time points and analyzing them, it is possible to track the disappearance of starting materials and the appearance of the product. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Theoretical and Computational Investigations of 2,5 Dibromo 4 Fluoro 1 Methyl 1h Imidazole

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecule's geometry and electronic landscape can be obtained.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. These calculations provide key data on bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For halogenated imidazoles, the type and position of the halogen atoms can significantly influence these frontier orbitals. nih.gov

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP) Please note: The following data is illustrative and based on typical values for similar halogenated imidazole (B134444) structures, as specific computational studies on this exact molecule are not publicly available.

ParameterValue
C2-N1 Bond Length (Å)1.38
C2-N3 Bond Length (Å)1.32
C4-C5 Bond Length (Å)1.36
C4-F Bond Length (Å)1.35
C2-Br Bond Length (Å)1.88
C5-Br Bond Length (Å)1.87
N1-C2-N3 Bond Angle (°)110.5
C2-N3-C4 Bond Angle (°)107.0
N3-C4-C5 Bond Angle (°)109.5

While this compound is a specific isomer, computational studies can explore the energy profiles and relative stabilities of other possible structural isomers, such as 2,4-Dibromo-5-fluoro-1-methyl-1H-imidazole. By calculating the total electronic energy of each isomer, their relative stabilities can be determined. The isomer with the lowest energy is the most thermodynamically stable. These calculations are vital for understanding the potential for isomerization and for predicting the predominant isomer formed in a chemical synthesis. The energy differences between isomers are often reported in kcal/mol. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted over the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show regions of negative potential around the nitrogen atom (N3) and the fluorine atom, due to their high electronegativity. The bromine atoms, while electronegative, can also exhibit regions of positive potential on their outer surface (a "sigma-hole"), making them potential halogen bond donors. The hydrogen atoms of the methyl group would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the sites of chemical reactivity. orientjchem.org

Illustrative MEP Surface Values for this compound Please note: The following data is illustrative and represents typical potential values for different regions of a molecule of this type.

Molecular RegionTypical Electrostatic Potential (kcal/mol)Predicted Reactivity
Around N3 Atom-25 to -40Site for electrophilic attack/protonation
Around F Atom-20 to -35Hydrogen bond acceptor
Around Br Atoms (side)-5 to -15Weakly nucleophilic
Around H atoms of CH3+15 to +25Site for nucleophilic interaction

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can confirm the structure of the synthesized molecule. The accuracy of these predictions is generally high, making it a reliable tool for structural elucidation. mdpi.comresearchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be calculated using DFT. These calculations provide a set of vibrational modes and their corresponding frequencies. Theoretical spectra can be generated and compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov

Illustrative Predicted Spectroscopic Data for this compound Please note: The following data is illustrative and based on typical calculated values for similar halogenated aromatic heterocycles.

ParameterPredicted Value
¹³C NMR Chemical Shift (C2)~120 ppm
¹³C NMR Chemical Shift (C4)~145 ppm (due to F)
¹³C NMR Chemical Shift (C5)~105 ppm
¹H NMR Chemical Shift (N-CH₃)~3.7 ppm
C-F Stretch Vibrational Frequency~1100-1200 cm⁻¹
C-Br Stretch Vibrational Frequency~550-650 cm⁻¹
Imidazole Ring Stretch~1400-1500 cm⁻¹

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can provide deep insights into the mechanisms of chemical reactions, including the elucidation of reaction pathways and the prediction of regioselectivity.

For a molecule like this compound, further functionalization through reactions like halogenation or alkylation is possible. Computational methods can be used to predict the most likely site of reaction. The regioselectivity of electrophilic aromatic substitution, for instance, can be predicted by calculating the relative energies of the intermediates formed upon attack at different positions on the imidazole ring. The pathway with the lowest activation energy barrier will be the favored one. rsc.orgrsc.org

Alternatively, reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, can be used to identify the most reactive sites. For example, in an electrophilic attack, the site with the highest value for the Fukui function for electrophilic attack (f⁻) is predicted to be the most reactive. Similarly, analysis of the calculated atomic charges can provide a simpler, though often less accurate, prediction of reactivity. uom.ac.mu These computational approaches are instrumental in planning synthetic routes and understanding the outcomes of chemical reactions.

Insights into Nucleophilic and Electrophilic Substitution Processes

The reactivity of this compound is largely dictated by the electronic influence of its substituents: two bromine atoms, a fluorine atom, and a methyl group attached to the imidazole ring. The bromine and fluorine atoms are electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution. Conversely, the methyl group at the N1 position is electron-donating.

Electrophilic Substitution:

Electrophilic substitution on the imidazole ring is influenced by the electron density of the carbon atoms. In substituted imidazoles, the positions for electrophilic attack are determined by the interplay of the electronic effects of the various substituents. For this compound, the electron-withdrawing nature of the halogens at positions 2, 4, and 5 significantly reduces the electron density of the imidazole ring, making electrophilic substitution challenging. However, any potential electrophilic attack would likely be directed to the position of highest relative electron density. Computational models, such as those based on DFT, can predict the most probable sites for electrophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. In highly halogenated imidazoles, the carbon atom with the least halogenation or adjacent to an electron-donating group would be the most favored site.

Nucleophilic Substitution:

The presence of bromine and fluorine atoms makes the carbon atoms of the imidazole ring electrophilic and thus susceptible to nucleophilic attack. The bromine atoms, being larger and more polarizable than fluorine, are generally better leaving groups in nucleophilic aromatic substitution reactions. Computational studies on similar polyhalogenated imidazoles suggest that the positions of the bromine atoms (C2 and C5) are the most likely sites for nucleophilic substitution.

The relative reactivity of the C2 and C5 positions towards nucleophiles can be assessed through computational methods that evaluate the local electrophilicity and the stability of the Meisenheimer-like intermediates formed during the reaction. The electron-withdrawing fluorine at C4 would further enhance the electrophilicity of the adjacent C5 position.

Below is a hypothetical reactivity table based on general principles of imidazole chemistry and computational studies of related compounds.

PositionPredicted Reactivity towards ElectrophilesPredicted Reactivity towards NucleophilesInfluencing Factors
C2LowHighElectron-withdrawing bromine; adjacent to two nitrogen atoms.
C4Very LowModerate (for F substitution)Highly electronegative fluorine atom.
C5LowHighElectron-withdrawing bromine; adjacent to electron-withdrawing fluorine.

This table is predictive and based on established principles of organic chemistry and computational studies of analogous compounds.

Conformational Analysis and Tautomerism Studies within Substituted Imidazoles

Conformational Analysis:

The conformational flexibility of this compound is primarily associated with the rotation of the methyl group attached to the N1 nitrogen. While the imidazole ring itself is a rigid planar structure, the orientation of the methyl group's hydrogen atoms relative to the ring can be explored through computational methods. The energy barrier for the rotation of the methyl group is expected to be relatively low, allowing for free rotation at room temperature. nih.gov

Computational studies on 1-methylimidazole (B24206) and its derivatives have shown that the rotational barrier of the methyl group can be influenced by the presence of adjacent substituents due to steric and electronic interactions. nih.gov In the case of this compound, the bromine atom at the C2 position is in proximity to the N1-methyl group. This could lead to a slight increase in the rotational energy barrier compared to unsubstituted 1-methylimidazole due to steric hindrance.

A potential energy surface scan for the rotation of the methyl group can be computationally generated to identify the most stable (lowest energy) conformation. This typically involves rotating the methyl group in small increments and calculating the energy at each step.

Below is a table summarizing the expected conformational parameters based on studies of similar molecules.

Dihedral AngleDescriptionPredicted Rotational BarrierNotes
C2-N1-C(methyl)-HRotation of the methyl groupLowMay be slightly higher than in 1-methylimidazole due to steric interaction with the C2-bromo substituent.

This data is based on theoretical considerations and data from analogous molecular structures.

Tautomerism Studies:

Tautomerism is a common phenomenon in imidazole and its derivatives that are unsubstituted at both nitrogen atoms, involving the migration of a proton between the two ring nitrogens. However, in this compound, the nitrogen at the 1-position is substituted with a methyl group. This methylation prevents the possibility of prototropic tautomerism, as there is no proton on the N1 nitrogen to migrate to the N3 nitrogen. Consequently, this compound exists as a single, fixed tautomeric form.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Building Blocks in the Synthesis of Complex Organic Molecules

Polyhalogenated imidazoles are recognized as versatile intermediates in organic synthesis, and 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole exemplifies this utility. The two bromine atoms at the C2 and C5 positions serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. nih.govwikipedia.org While specific research on this exact fluoro-bromo-imidazole is nascent, extensive studies on analogous compounds, such as 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrate the synthetic power of this scaffold. researchgate.netresearchgate.net

These dibromo-imidazole derivatives are excellent substrates for widely-used transformations like the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. acs.orgnih.govmdpi.com These methods allow for the sequential and regioselective replacement of the bromine atoms with a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups. The differential electronic environment of the C2 and C5 positions, further influenced by the electron-withdrawing fluorine atom at C4, allows chemists to potentially target one bromine atom over the other by carefully selecting catalysts and reaction conditions. acs.org This regioselective functionalization is a critical advantage for the controlled, stepwise construction of highly complex and biologically relevant molecules. nih.govthieme-connect.com

Precursors for Novel Heterocyclic Systems with Defined Architecture

The functional group tolerance and versatility of the imidazole (B134444) core make it an ideal starting point for constructing more elaborate, fused heterocyclic systems. nih.gov The synthesis of such systems often involves a sequence of reactions where the initial imidazole scaffold is first decorated with appropriate functional groups, followed by an intramolecular cyclization event.

For instance, using this compound, one could envision a synthetic route where one of the bromine atoms is converted to an amine via a Buchwald-Hartwig amination, and the other is coupled with a fragment containing a carboxylic acid ester via a Suzuki reaction. Subsequent intramolecular amidation could then lead to the formation of a fused imidazopyrimidinone system, a scaffold found in many pharmaceutically active compounds. The van Leusen imidazole synthesis is another established method for creating fused imidazole rings like imidazo-[1,5-a]pyridines. mdpi.com The ability to pre-functionalize the dibromo-fluoro-imidazole starting material provides a direct pathway to novel, rigid, and architecturally defined polycyclic aromatic systems that are of high interest in medicinal chemistry and materials science.

Development of New Synthetic Methodologies Facilitated by Polyhalogenated Imidazoles

Polyhalogenated heterocycles like this compound are not only useful for synthesizing target molecules but also serve as excellent platforms for developing new synthetic methods. The presence of multiple, electronically distinct C-halogen bonds allows researchers to test the selectivity and efficiency of novel catalytic systems.

A key area of research is catalyst-controlled regioselective cross-coupling. acs.org For a dihaloazole, the choice of palladium catalyst and its supporting ligands can determine which halogen atom reacts preferentially. acs.org For example, one catalyst system might favor arylation at the C2 position, while a different system favors the C5 position. The subject compound, with its C2-Br, C5-Br, and C4-F bonds, presents a sophisticated substrate for probing and developing highly selective catalytic transformations that can differentiate between multiple reactive sites on a single aromatic ring. Such studies are crucial for advancing the field of organic synthesis, making it more predictable and efficient. mdpi.com

Reaction TypeCoupling PartnerCatalyst System (Typical)Significance in Complex Synthesis
Suzuki-Miyaura Coupling (Hetero)arylboronic acids/estersPd(0) catalyst (e.g., Pd(PPh₃)₄) + BaseFormation of bi-aryl and hetero-biaryl linkages, core structures in many pharmaceuticals. nih.govthieme-connect.com
Sonogashira Coupling Terminal alkynesPd(0) catalyst + Cu(I) cocatalyst + BaseIntroduction of rigid alkynyl moieties, useful for creating linear molecules and materials. researchgate.net
Stille Coupling OrganostannanesPd(0) catalystTolerant of many functional groups, though toxicity of tin reagents is a concern. mdpi.com
Buchwald-Hartwig Amination Amines (primary, secondary)Pd catalyst + Specialized phosphine (B1218219) ligandsFormation of C-N bonds, crucial for synthesizing a vast range of bioactive compounds.

Exploration in Materials Science

The unique electronic and physical properties of fluorinated and polyhalogenated imidazoles make them attractive candidates for applications in materials science, including the development of novel polymers, liquid crystals, and functional organic materials. researchgate.net

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties. nih.gov This is a well-established strategy in medicinal chemistry and materials science to enhance molecular performance. rsc.org The fluorine atom is highly electronegative and has a small atomic radius, leading to several beneficial effects. researchgate.net

Thermal and Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength often translates to greater thermal stability and resistance to metabolic degradation and oxidative processes, which is a desirable trait for materials used in demanding environments. nih.govnih.gov

Hydrophobicity and Lipophilicity : Fluorination generally increases the hydrophobicity of a molecule. nih.gov This can be leveraged to create water-repellent surfaces or to improve the solubility of a material in non-polar organic solvents. In the context of zeolitic-imidazolate frameworks (ZIFs), fluorination of the imidazole linkers has been shown to significantly improve their stability in water by increasing the hydrophobic character of the framework. acs.org

Electronic Properties : Fluorine's strong electron-withdrawing nature lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modification can facilitate electron injection and lead to materials with greater resistance to degradation from oxidation, a key property for organic electronic devices like OLEDs. rsc.org

PropertyEffect of Fluorine SubstitutionImplication in Materials Science
Stability Increases thermal and metabolic stability due to high C-F bond energy. nih.govEnhanced durability and longevity of materials, resistance to chemical and oxidative degradation. rsc.org
Hydrophobicity Generally increases hydrophobicity and lipophilicity. nih.govacs.orgCreation of water-repellent materials; improved stability of frameworks like ZIFs in aqueous media. acs.org
Electronic Profile Lowers HOMO and LUMO energy levels. rsc.orgImproved performance and stability of organic semiconductors and electroluminescent materials.
Intermolecular Interactions Can participate in unique C-H···F interactions and halogen bonding.Influences crystal packing and supramolecular organization, affecting charge carrier mobility. rsc.org

The imidazole nucleus is a fundamental building block in coordination chemistry. researchgate.net The sp2-hybridized nitrogen atoms of the imidazole ring are excellent coordination sites for a wide range of metal ions. uobasrah.edu.iqnih.gov Consequently, imidazole derivatives are widely used as ligands to construct metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes used in catalysis. researchgate.net

This compound can act as a ligand, coordinating to metal centers to form catalysts for various chemical transformations. The electronic properties of the imidazole ligand, and thus the catalytic activity of the resulting metal complex, can be finely tuned by its substituents. The electron-withdrawing bromine and fluorine atoms on this specific imidazole would modulate the σ-donor and π-acceptor properties of the ligand, influencing the reactivity of the coordinated metal center. Such tailored ligands are essential for developing catalysts with enhanced activity, selectivity, and stability for important industrial processes. researchgate.net

Future Research Directions and Perspectives on 2,5 Dibromo 4 Fluoro 1 Methyl 1h Imidazole

Discovery of Novel and More Efficient Synthetic Routes to Polysubstituted Haloimidazoles

The development of efficient and regioselective synthetic methods is paramount for the exploration of polysubstituted haloimidazoles like 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole. While specific synthetic routes for this exact compound are not extensively documented in publicly available literature, future research could logically proceed by adapting and refining established methods for the synthesis of similar halogenated imidazoles.

A promising avenue of investigation would be the stepwise introduction of the halogen substituents onto a pre-formed 1-methylimidazole (B24206) core. This could involve an initial fluorination step, followed by a controlled dibromination. The directing effects of the existing substituents at each stage would be a critical area of study to ensure the desired 2,5-dibromo-4-fluoro substitution pattern. The presence of a nitro group at the 4-position of an imidazole (B134444) ring, for instance, is known to direct incoming bromine atoms to the 2 and 5 positions during electrophilic substitution. A similar directing effect from a fluorine atom at the 4-position could be a key focus of synthetic exploration.

Alternative strategies could involve the construction of the imidazole ring from appropriately halogenated acyclic precursors. This approach might offer greater control over the final substitution pattern. The exploration of one-pot synthesis methodologies, which are becoming increasingly popular for their efficiency and reduced environmental impact, would also be a valuable research direction. For example, multicomponent reactions involving aldehydes, amines, and other building blocks under microwave irradiation have been successfully employed for the synthesis of polysubstituted imidazoles.

Future research should also focus on developing more sustainable and cost-effective synthetic protocols. This includes the use of greener solvents, catalysts that can be easily recovered and reused, and reaction conditions that are less energy-intensive.

Table 1: Potential Synthetic Strategies for Polysubstituted Haloimidazoles

Synthetic Approach Description Potential Advantages Key Research Challenges
Stepwise Halogenation Sequential introduction of fluorine and bromine onto a 1-methylimidazole scaffold. Utilizes readily available starting materials. Controlling regioselectivity at each halogenation step.
Ring Formation from Halogenated Precursors Construction of the imidazole ring from acyclic synthons already containing the desired halogen atoms. Potentially higher regioselectivity. Synthesis of the required halogenated precursors.
One-Pot Multicomponent Reactions Combining multiple reactants in a single reaction vessel to form the target molecule in a single operation. Increased efficiency, reduced waste. Optimizing reaction conditions to favor the desired product.

| Green Chemistry Approaches | Utilization of environmentally benign solvents, catalysts, and reaction conditions. | Reduced environmental impact, lower cost. | Maintaining high yields and selectivity under green conditions. |

In-depth Investigations into Regioselective Functionalization and Derivatization

The two bromine atoms and one fluorine atom on the imidazole ring of this compound present multiple sites for further chemical modification. A key area of future research will be to elucidate the relative reactivity of these halogen substituents, which will enable the regioselective functionalization of the molecule.

It is generally expected that the bromine atoms will be more susceptible to displacement via nucleophilic substitution or participation in cross-coupling reactions compared to the fluorine atom. The distinct electronic environments of the C2 and C5 positions, influenced by the adjacent fluorine and methyl groups, may allow for the selective reaction of one bromine atom over the other. This differential reactivity is a significant advantage in synthetic chemistry, as it allows for the stepwise introduction of different functional groups, leading to the creation of complex and diverse molecular architectures.

Future investigations should systematically explore a range of transformations at the bromine-substituted positions, including well-established cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, dramatically expanding the chemical space accessible from this starting material. Nucleophilic aromatic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, should also be thoroughly investigated to understand the scope and limitations of displacing the bromine atoms.

The reactivity of the C-F bond, while generally more robust, should not be overlooked. Under specific conditions, it may also be possible to activate this bond for substitution, providing yet another handle for molecular diversification.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For a molecule like this compound, where experimental data is scarce, in silico studies are particularly valuable.

Future computational research should focus on several key areas. Density Functional Theory (DFT) calculations can be employed to determine the molecule's geometric and electronic structure, including bond lengths, bond angles, and the distribution of electron density. emerginginvestigators.org This information is crucial for understanding the molecule's inherent stability and reactivity. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational models can be used to predict the regioselectivity of various reactions. For example, by calculating the activation energies for the substitution of each halogen atom, it would be possible to predict which one is most likely to react under a given set of conditions. This predictive power can save significant time and resources in the laboratory by narrowing down the most promising reaction pathways to explore.

Computational studies can also be used to predict various spectroscopic properties, such as NMR chemical shifts. researchgate.net These predictions can be invaluable for the characterization of newly synthesized compounds and for confirming their structure. As the understanding of the molecule's properties grows, computational screening could be used to identify potential applications by predicting its interaction with biological targets or its suitability for use in functional materials. The inclusion of fluorine atoms, in particular, is known to modulate molecular properties and can have unexpected effects on interactions and binding energies, making computational modeling an essential tool for rational design. nih.gov

Table 2: Applications of Computational Chemistry in the Study of this compound

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Structural and electronic analysis Optimized geometry, bond energies, electron density distribution.
Molecular Electrostatic Potential (MEP) Reactivity prediction Identification of electrophilic and nucleophilic sites.
Transition State Theory Reaction mechanism and selectivity Activation energies, reaction pathways, prediction of major products.
Quantum Mechanics/Molecular Mechanics (QM/MM) Interaction with other molecules Binding affinities, interaction energies with biological targets.

| Spectroscopic Calculations | Structural confirmation | Predicted NMR, IR, and other spectral data. |

Expansion of Applications in Diverse Areas of Catalysis and Functional Materials

The unique structural features of this compound suggest its potential for a range of applications, particularly in the fields of catalysis and functional materials. Future research should be directed towards exploring these possibilities.

In the realm of catalysis, imidazole derivatives are known to act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. The halogen substituents on the imidazole ring of the target compound could be used to tune the electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. Furthermore, the bromine atoms provide convenient handles for anchoring the imidazole unit to a solid support, which could facilitate the development of heterogeneous catalysts that are easily separable from the reaction mixture and can be recycled.

In the field of functional materials, the incorporation of highly halogenated and fluorinated building blocks into polymers or other materials can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The high degree of halogenation in this compound makes it an interesting candidate for inclusion in such materials. For instance, it could be explored as a monomer in the synthesis of specialty polymers with tailored properties. Its derivatives could also be investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

The biological activities of halogenated imidazoles are also an area of significant interest. Many imidazole-containing compounds exhibit a wide range of pharmacological properties. nih.gov Future research could involve the synthesis of a library of derivatives of this compound and their screening for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Dibromo-4-fluoro-1-methyl-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted imidazoles typically involves cyclocondensation of 1,2-diketones with aldehydes and amines under acidic or oxidative conditions. For bromo-fluoro-imidazole derivatives like the target compound, halogenation steps (e.g., electrophilic bromination/fluorination) are critical. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, MeCN) enhance reactivity in halogenation steps .
  • Temperature : Bromination reactions often require reflux conditions (e.g., 120°C in DMF under nitrogen) to achieve complete substitution .
  • Catalysts : Sodium metabisulfite or ammonium acetate can facilitate imidazole ring formation via dehydrohalogenation .

Example Protocol :
A mixture of 5-fluoro-1-methylimidazole precursor, N-bromosuccinimide (2.2 equiv.), and DMF is stirred at 120°C for 18 hours under nitrogen. Purification via column chromatography (hexane/EtOAc) yields ~65-75% .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Fluorine and bromine substituents cause distinct splitting patterns. For example, fluorine-induced deshielding shifts aromatic protons downfield (δ 7.4–8.2 ppm) .
    • X-ray Crystallography : Resolves halogen positioning (e.g., Br at C2/C5 vs. C4) and confirms methyl group orientation at N1 .
    • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with isotopic patterns confirming bromine presence .

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br and F substituents activates the imidazole ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:

  • Positional Effects : Bromine at C2/C5 enhances electrophilicity, enabling Pd-catalyzed coupling with arylboronic acids .
  • Fluorine’s Role : Fluorine at C4 stabilizes transition states via inductive effects, improving regioselectivity in Ullmann or Buchwald-Hartwig aminations .
  • Competitive Pathways : Bromine may undergo undesired elimination under strong bases (e.g., Cs₂CO₃), requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) .

Example Study :
Reaction with imidazole (3 equiv.) and Cs₂CO₃ in MeCN at 80°C selectively substitutes Br at C5 over C2, yielding 78% coupling product .

Q. How can computational models predict the biological or catalytic activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, LUMO localization at C2/C5 suggests susceptibility to nucleophilic attack .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) by simulating binding affinities. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
  • QSAR Models : Correlates substituent effects (e.g., Hammett σ values of Br/F) with antimicrobial or anti-inflammatory activity .

Q. How should researchers address contradictions in reported synthetic yields or reactivity data for halogenated imidazoles?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Uncharacterized byproducts (e.g., dehalogenated species) inflate yields. Use HPLC or GC-MS to quantify purity .
  • Solvent Effects : Protic solvents (e.g., MeOH) may hydrolyze Br substituents, reducing yield vs. aprotic solvents .
  • Catalyst Variability : Pd catalyst lot-to-lot differences impact coupling efficiency. Standardize sources and pre-activate catalysts .

Q. Resolution Workflow :

Replicate conditions with rigorous purification.

Conduct control experiments (e.g., omitting catalysts).

Compare spectroscopic data with literature (e.g., ¹H NMR δ shifts ±0.1 ppm) .

Q. What strategies enable regioselective functionalization of this compound for diverse applications?

Methodological Answer:

  • Protecting Groups : Temporarily block N1-methyl with Boc groups to direct substitution at C2/C5 .
  • Directed Ortho-Metalation : Use LiTMP to deprotonate C4-F adjacent positions, enabling Pd-mediated coupling .
  • Microwave Assistance : Accelerates reactions (e.g., 30 minutes vs. 18 hours) while reducing side reactions .

Case Study :
Microwave-assisted Suzuki coupling at C5-Br with 4-methoxyphenylboronic acid achieves 92% yield vs. 65% under thermal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.